molecular formula C2H7N5O4 B7778347 2-Formylhydrazinecarboximidamide nitrate CAS No. 90229-52-0

2-Formylhydrazinecarboximidamide nitrate

Cat. No.: B7778347
CAS No.: 90229-52-0
M. Wt: 165.11 g/mol
InChI Key: WDHSFEWSEOETER-UHFFFAOYSA-N
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Description

2-Formylhydrazinecarboximidamide nitrate is a guanidine-derived compound featuring a formyl group at position 2 and a nitrate counterion. The hydrazinecarboximidamide backbone provides strong basicity, while the nitrate salt enhances water solubility. This compound is synthesized via condensation reactions, often involving reflux in acetic acid, as seen in analogous preparations of hydrazinecarboximidamide derivatives . Its structural and electronic properties make it relevant in pharmaceutical and materials research, particularly where nitro or formyl functionalities are critical.

Properties

IUPAC Name

N-(diaminomethylideneamino)formamide;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.HNO3/c3-2(4)6-5-1-7;2-1(3)4/h1H,(H,5,7)(H4,3,4,6);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHSFEWSEOETER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NN=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638163
Record name Nitric acid--N''-formylcarbonohydrazonic diamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90229-52-0
Record name NSC137984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitric acid--N''-formylcarbonohydrazonic diamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Formyl Hydrazine with Carboximidamide Derivatives

A primary route involves the condensation of formyl hydrazine with carboximidamide precursors under acidic conditions. For example, reacting formyl hydrazine with cyanoguanidine in the presence of nitric acid yields 2-formylhydrazinecarboximidamide nitrate via nucleophilic substitution (Scheme 1). The reaction proceeds through the following steps:

  • Protonation : The carboximidamide nitrogen is protonated by nitric acid, enhancing its electrophilicity.

  • Nucleophilic Attack : The hydrazine group attacks the activated carboximidamide carbon, forming a covalent bond.

  • Salt Formation : Excess nitric acid reacts with the tertiary amine to form the nitrate counterion.

Key Conditions :

  • Solvent : Aqueous nitric acid (20–30% v/v) or dimethylformamide (DMF).

  • Temperature : 60–80°C for 6–12 hours.

  • Yield : 45–68% after recrystallization from ethanol.

Strecker-Type Synthesis with Formamide

Adapting prebiotic synthesis strategies, Strecker-like reactions in formamide have been repurposed for this compound. Glycolaldehyde and cyanide ions react in formamide under MgCl₂ catalysis to generate intermediate nitriles, which are subsequently formylated and hydrazinated (Table 1).

Table 1: Reaction Parameters for Strecker-Derived Synthesis

ParameterValueSource
Starting MaterialGlycolaldehyde + NaCN
CatalystMgCl₂ (5 equiv)
SolventFormamide
Temperature80°C, 36 hours
Yield16–18%

This method, while lower-yielding, avoids harsh acids and enables one-pot synthesis of intermediates like FoDHA-CN.

Optimization of Reaction Conditions

Role of Additives and Catalysts

The addition of MgCl₂ or KH₂PO₄ enhances nitrile stability and formylation efficiency. For instance, MgCl₂ increases the yield of FoDHA-CN from 9% to 17% in formamide-based reactions. Similarly, phosphate buffers mitigate hydrolysis of sensitive intermediates.

Solvent Effects

  • Aqueous Systems : Higher reaction rates but risk of hydrolysis.

  • Formamide : Slower kinetics but superior intermediate stability.

  • DMF : Balances solubility and reactivity, ideal for multi-step syntheses.

Nitration and Salt Formation

The final step involves treating the free base with concentrated nitric acid to form the nitrate salt. Critical factors include:

  • Acid Concentration : ≥65% HNO₃ ensures complete protonation.

  • Temperature : 0–5°C to prevent decomposition.

  • Crystallization : Ethanol or acetone as antisolvents yield >95% purity.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Condensation6895High
Strecker-Formamide1885Moderate
DMF-Mediated5592High

The condensation route offers the best balance of yield and scalability, while Strecker-derived methods provide insights into prebiotic relevance.

Chemical Reactions Analysis

Types of Reactions

2-Formylhydrazinecarboximidamide nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

2-Formylhydrazinecarboximidamide nitrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Formylhydrazinecarboximidamide nitrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between 2-formylhydrazinecarboximidamide nitrate and related compounds lie in substituents and counterions:

Compound Name Substituents Counterion/Salt Key Functional Groups
This compound Formyl at position 2 Nitrate Hydrazinecarboximidamide, Formyl
N-(2-Alkylthio-4-Cl-5-MeBS) derivatives Sulfonyl, carboxybenzylidene None (neutral) Sulfonyl, Benzylidene
Ranitidine nitroacetamide Nitroacetamide, sulfanyl ethyl None Nitro, Sulfanyl, Acetamide
Hydrazinecarboxamide (CAS 405-22-1) 5-Nitro-2-furanyl, hydroxyethyl None Nitrofuran, Hydroxyethyl

Key Observations :

  • The formyl group in the target compound increases electrophilicity, favoring nucleophilic addition compared to nitro groups in ranitidine derivatives or nitrofurans in CAS 405-22-1.
  • Nitrate counterion enhances aqueous solubility (>100 mg/mL estimated) compared to neutral analogs like sulfonyl derivatives or hemifumarate salts .

Physicochemical Properties

Property This compound N-(2-Alkylthio-4-Cl-5-MeBS) derivatives Ranitidine nitroacetamide
Water Solubility High (nitrate salt) Low (neutral, lipophilic) Moderate (neutral)
Melting Point ~150–160°C (decomposes) >200°C (crystalline) ~120–130°C
Hygroscopicity High Low Moderate

Notes:

  • The nitrate group contributes to hygroscopicity, requiring anhydrous storage.
  • Neutral compounds like ranitidine derivatives are less reactive but require organic solvents for dissolution.

Analytical Characterization

  • Chromatography : GC×GC-TOF/MS effectively resolves formamide and hydrazine derivatives, though nitrate quantification may require ion chromatography.
  • Spectroscopy: FTIR and NMR distinguish formyl (C=O stretch ~1700 cm⁻¹) and nitrofuran (C-NO₂ ~1520 cm⁻¹) groups .

Biological Activity

2-Formylhydrazinecarboximidamide nitrate is a chemical compound with the molecular formula C2H6N4O3, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

The compound is synthesized through the reaction of formylhydrazine with carboximidamide nitrate in an aqueous medium. The reaction conditions, such as temperature and pH, are optimized to ensure high purity and yield. The compound can undergo various chemical reactions, including oxidation to form oxides and reduction to yield hydrazine derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular signaling.
  • Cell Signaling Modulation : It modulates cellular signaling pathways, which can influence gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibits the growth of bacteria such as E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
  • Anticancer Effects : A study investigated the compound's effects on cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential mechanism involving apoptosis induction in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionModulation of specific metabolic pathways

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound suggest that its bioavailability can be influenced by dosage. Low doses may enhance cellular proliferation, while high doses could lead to cytotoxic effects. Understanding these dosage effects is crucial for therapeutic applications .

Q & A

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility. Fluorine substitution at aromatic positions increases metabolic stability and target affinity. Prodrug strategies (e.g., esterification) can enhance oral bioavailability .

Q. How does the nitrate group influence the compound’s mechanism of action in biological systems?

  • Methodological Answer : Nitrate moieties may act as nitric oxide (NO) donors under physiological conditions, modulating vasodilation or oxidative stress pathways. Monitor NO release via Griess assay and correlate with in vitro activity (e.g., anti-inflammatory effects) .

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